molecular formula C7H5BrN4S B1530213 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine CAS No. 1183278-60-5

5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1530213
CAS No.: 1183278-60-5
M. Wt: 257.11 g/mol
InChI Key: WMSQKDLGDKFVIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .

Scientific Research Applications

Optical Properties and Electron Mobility

A study by Yamamoto et al. (2006) focused on the synthesis of alternating copolymers, including a variant with a substituent structure similar to 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine. These copolymers displayed notable optical properties, being transparent in most parts of the visible region and photoluminescent. They also demonstrated significant electrochemical n-doping capabilities and an enhanced time-of-flight electron drift mobility, suggesting potential applications in electronic and optoelectronic devices (Yamamoto et al., 2006).

Antimicrobial Activities

Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, which included structures analogous to this compound. These compounds were evaluated for antimicrobial activities, with some exhibiting good to moderate effectiveness against certain microorganisms. This points to potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Electronic Properties

Shawish et al. (2021) investigated new s-triazine derivatives incorporating various moieties, similar in structure to this compound. The study involved X-ray crystallography, Hirshfeld, and DFT calculations to analyze molecular structures and electronic properties. Such compounds could have applications in materials science, particularly in the design of materials with specific electronic or structural characteristics (Shawish et al., 2021).

Spectroscopic and Anticancer Studies

Refat et al. (2015) conducted spectroscopic studies on copper(II) and manganese(II) complexes involving triazine derivatives. These complexes showed inhibitory activity against various cancer cell lines, indicating the potential of such compounds in the development of anticancer drugs or as a part of cancer treatment research (Refat et al., 2015).

Mechanism of Action

The mechanism of action for “5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine” is not explicitly mentioned in the available literature .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQKDLGDKFVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine
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5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 5
5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 6
5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine

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